K+ Channel inhibitor 1734

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

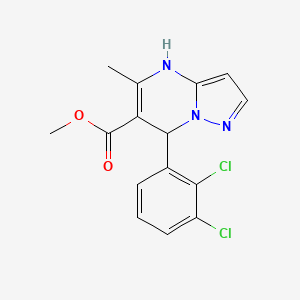

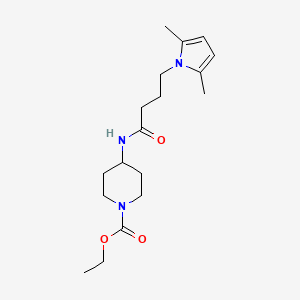

The K+ Channel inhibitor 1734 is a chemical compound that serves as a building block for the synthesis of dihydropyrazolopyrimidine inhibitors targeting the Kv1.5 (IKur) potassium channel. Its chemical structure includes an ethylester group, and it exhibits promising selectivity for Kv1.5 over L-type calcium channels .

Synthesis Analysis

The synthesis of this compound involves the assembly of its specific molecular framework. While detailed synthetic routes may vary, researchers have successfully prepared this compound using methods described in scientific literature .

Molecular Structure Analysis

The molecular formula of this compound is C15H13Cl2N3O2 , with a molecular weight of 338.19 g/mol . Its structure includes chlorine atoms, nitrogen, and oxygen, contributing to its pharmacological properties .

Chemical Reactions Analysis

The compound’s chemical reactivity and transformations are essential for understanding its behavior. Researchers have explored its interactions with other molecules and characterized its stability under various conditions. Further studies may reveal additional chemical reactions involving this compound .

Mecanismo De Acción

K+ Channel inhibitor 1734 specifically targets the Kv1.5 (IKur) potassium channel. By modulating Kv1.5 activity, it affects potassium ion flow across cell membranes. The inhibition of Kv1.5 may have implications in cardiac electrophysiology and arrhythmia management. Further investigations are needed to elucidate its precise mechanism of action .

Safety and Hazards

Direcciones Futuras

Researchers should explore the compound’s pharmacological effects, potential therapeutic applications, and its role in Kv1.5-related disorders. Additionally, investigations into its selectivity, toxicity, and optimization are crucial for advancing our understanding of K+ Channel inhibitor 1734 .

For more details, refer to the relevant scientific papers . 📚

Propiedades

IUPAC Name |

methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O2/c1-8-12(15(21)22-2)14(20-11(19-8)6-7-18-20)9-4-3-5-10(16)13(9)17/h3-7,14,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVXEFSTAAFKEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=CC=N2)N1)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-5-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzene-1-sulfonamide](/img/structure/B2742874.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2742881.png)

![2-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2742882.png)

![2-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742884.png)

![4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2742889.png)

![(2E)-3-[(2-fluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2742891.png)

![N-(2,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2742892.png)